molecular formula C14H16N2O4 B1440068 3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester CAS No. 1083402-31-6

3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester

Cat. No. B1440068
CAS RN: 1083402-31-6
M. Wt: 276.29 g/mol
InChI Key: GQAZDFWLXJDAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester, also known as MOPPA, is a synthetic molecule that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects and can be used to study a number of biological processes.

Scientific Research Applications

Complexes with Single Amino Acid Chelate Derivatives

A study by Wei, Babich, and Zubieta (2005) explored the reactions of a ligand similar in structure to the requested compound with Re(V) starting materials, yielding Re(V)-oxo dihalide complexes. These complexes were characterized using various techniques, including NMR and IR spectroscopy, cyclic voltammetry, and X-ray crystallography, indicating potential applications in the development of coordination compounds with specific chemical and physical properties Complexes of the {ReVOX2}+ (X = Cl, Br) core with single amino acid chelate derivatives.

Antiviral Activity and Pharmacokinetics

Patick et al. (2005) reported on a compound structurally related to the requested molecule, focusing on its antiviral activity and pharmacokinetics. This compound was identified as a potent, irreversible inhibitor of human rhinovirus (HRV) 3C protease, showing effectiveness against all tested HRV serotypes and related picornaviruses. While the study includes drug-related information, the methodological approach and the broad-spectrum antiviral activity highlight potential research applications in antiviral drug discovery In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease.

Synthesis and Antibacterial Activity

Gein et al. (2006) synthesized a series of compounds with a structural motif similar to the requested molecule, demonstrating the potential for antibacterial activity. The study's focus on synthesizing and evaluating the antibacterial properties of these compounds provides insight into the methodology and potential applications in developing new antibacterial agents Synthesis and antibacterial activity of 1-(5-aryl-4-benzoyl-3-hydroxy-2-oxo-3-pyrrolin-1-yl)-2-(3-benzoylmethylene-2-oxopiperazin-1-yl)ethanes.

Quantum Chemical Investigation of Molecular Properties

Bouklah et al. (2012) conducted a DFT and quantum chemical investigation on molecules related to the requested compound. This study highlights the application of computational methods to understand the electronic properties and thermodynamics of similar compounds, which could be relevant for the design and synthesis of new materials with specific properties DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones.

properties

IUPAC Name

methyl 3-oxo-3-[5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-14(19)7-12(17)10-6-13(18)16(8-10)9-11-4-2-3-5-15-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAZDFWLXJDAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester
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3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester
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3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester
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3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester
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3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester
Reactant of Route 6
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3-Oxo-3-(5-oxo-1-pyridin-2-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester

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